![molecular formula C10H9F3OS B12521558 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol CAS No. 653578-28-0](/img/structure/B12521558.png)
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfanyl group, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 2-(Prop-2-en-1-yl)phenol with trifluoromethyl phenyl sulfone under visible light irradiation, which promotes the S-trifluoromethylation of the thiophenol . The reaction conditions are generally mild, and the process is efficient, making it suitable for laboratory-scale synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the availability of starting materials and the cost-effectiveness of the process are crucial factors in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the electrophile used.
Scientific Research Applications
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Mechanism of Action
The mechanism of action of 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol involves its interaction with molecular targets through its phenol and trifluoromethyl groups. The phenol group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)phenyl]phenol
- 2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)ethyl]phenol
Uniqueness
2-(Prop-2-en-1-yl)-4-[(trifluoromethyl)sulfanyl]phenol is unique due to the presence of the trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Properties
CAS No. |
653578-28-0 |
|---|---|
Molecular Formula |
C10H9F3OS |
Molecular Weight |
234.24 g/mol |
IUPAC Name |
2-prop-2-enyl-4-(trifluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C10H9F3OS/c1-2-3-7-6-8(4-5-9(7)14)15-10(11,12)13/h2,4-6,14H,1,3H2 |
InChI Key |
HOTWNTNUQKTAKL-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)SC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(4-Iodophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12521479.png)



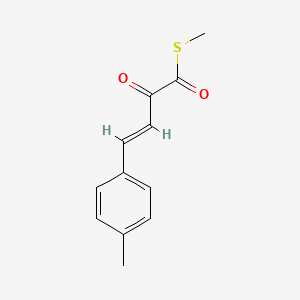
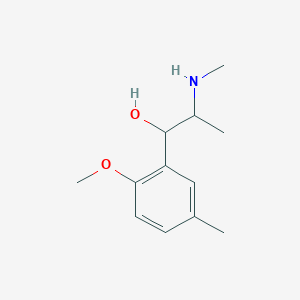

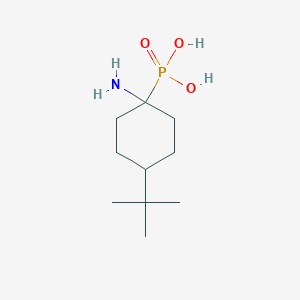
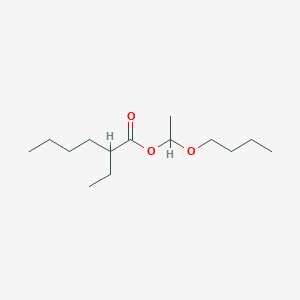
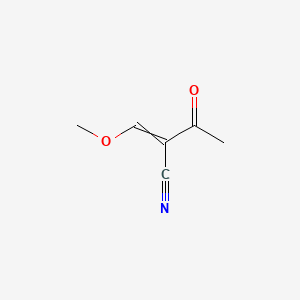
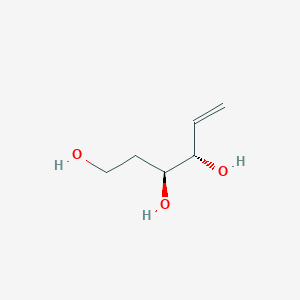
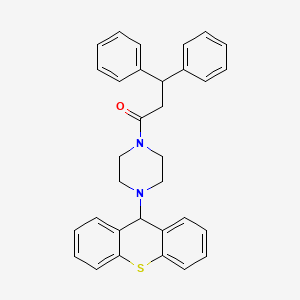
![((6R,9AS)-Octahydro-1H-pyrido[1,2-A]pyrazin-6-YL)methanol](/img/structure/B12521537.png)
![Benzoic acid, 3-[[[[(2,4-dichlorophenyl)methyl]amino]carbonyl]amino]-](/img/structure/B12521539.png)
